N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide
Overview
Description
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the role of the serotonin system in various physiological and pathological conditions.
Mechanism of Action
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the 5-HT1A receptor, this compound inhibits the activity of serotonin in the brain, leading to a decrease in serotonergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been shown to decrease the activity of the serotonergic system in the brain, leading to a decrease in serotonin release and a decrease in serotonergic neurotransmission. This can lead to a variety of physiological effects, including changes in mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
The main advantage of using N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide in lab experiments is its high selectivity for the serotonin 5-HT1A receptor, which allows for precise manipulation of the serotonergic system. However, there are also some limitations to using this compound, including its relatively short half-life and its potential for off-target effects at high concentrations.
Future Directions
There are many potential future directions for research involving N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide. Some possible areas of investigation include:
1. The role of the serotonergic system in the pathophysiology of psychiatric disorders, such as depression and anxiety.
2. The effects of chronic this compound administration on the serotonergic system and behavior.
3. The development of more selective and potent 5-HT1A receptor antagonists for use in scientific research.
4. The use of this compound in combination with other drugs to investigate the interactions between different neurotransmitter systems.
5. The investigation of the potential therapeutic applications of 5-HT1A receptor antagonists in the treatment of psychiatric and neurological disorders.
In conclusion, this compound is a selective antagonist of the serotonin 5-HT1A receptor that has been widely used in scientific research to study the role of the serotonergic system in various physiological and pathological conditions. Its high selectivity and specificity make it a valuable tool for investigating the complex interactions between different neurotransmitter systems in the brain.
Scientific Research Applications
N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide has been widely used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used to investigate the serotonergic system in depression, anxiety, schizophrenia, and other psychiatric disorders. It has also been used to study the role of serotonin in pain, cognition, and memory.
properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-30-19-8-6-18(7-9-19)26-12-14-27(15-13-26)22(28)10-11-24-23(29)21-16-17-4-2-3-5-20(17)25-21/h2-9,16,25H,10-15H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLUDAONOMRSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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